3,5-Bis(trifluoromethyl)hydrocinnamic acid

Descripción general

Descripción

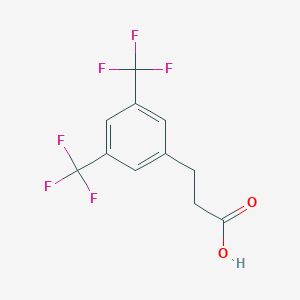

3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a compound with the molecular formula C11H8F6O2 and a molecular weight of 286.17 g/mol . This compound belongs to the family of hydrocinnamic acids, which are derivatives of cinnamic acid. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research .

Métodos De Preparación

The synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

3,5-Bis(trifluoromethyl)hydrocinnamic acid undergoes various chemical reactions, including:

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Biologically Active Amides

One of the primary applications of 3,5-bis(trifluoromethyl)hydrocinnamic acid is in the synthesis of novel biologically active amides. Research has demonstrated that derivatives of this compound exhibit significant biological activity, particularly as potential inhibitors of steroid 5α-reductase type 1 (SRD5A1). A study highlighted the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a promising non-steroidal suppressor with an IC50 value of 1.44 ± 0.13 µM against SRD5A1, indicating its potential for treating conditions like androgenic alopecia .

Mechanistic Insights

The mechanism of action for these derivatives often involves their interaction with biological targets, which is influenced by their unique trifluoromethyl substitutions. These modifications can enhance binding affinity and selectivity towards specific enzymes or receptors, making them valuable candidates for drug development .

Material Science

Chemical Stability and Reactivity

The presence of trifluoromethyl groups in this compound significantly alters its chemical reactivity compared to similar compounds. This stability is advantageous in material science applications where resistance to degradation under various conditions is crucial. The compound's lipophilicity also suggests potential utility in formulating advanced materials that require specific solubility characteristics.

Structural and Conformational Studies

Crystal Structure Analysis

Recent studies have focused on the crystallographic properties of this compound. Crystal structure analysis reveals that the compound exhibits a unique conformational profile influenced by the electron-withdrawing nature of the trifluoromethyl groups. These studies indicate that such structural characteristics can affect molecular interactions and stability in solid-state applications .

- Inhibition of SRD5A1 : The study on caffeic acid derivatives indicates that the introduction of trifluoromethyl groups enhances biological activity against SRD5A1, supporting further exploration into their therapeutic potential .

- Conformational Stability : Quantum chemical calculations have shown that the presence of trifluoromethyl substituents alters the conformational landscape of hydrocinnamic acids, favoring certain stable conformers over others due to electronic effects .

Mecanismo De Acción

The mechanism of action of 3,5-Bis(trifluoromethyl)hydrocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied .

Comparación Con Compuestos Similares

3,5-Bis(trifluoromethyl)hydrocinnamic acid can be compared with other hydrocinnamic acids and trifluoromethyl-substituted compounds:

3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the propanoic acid side chain, affecting its reactivity and applications.

3,5-Dimethoxyaniline: Another substituted aromatic compound, but with methoxy groups instead of trifluoromethyl groups, leading to different chemical properties and uses.

4-(Trifluoromethyl)phenylacetic acid: Similar in having a trifluoromethyl group, but with a different backbone structure, influencing its chemical behavior.

The uniqueness of this compound lies in its combination of the hydrocinnamic acid backbone with the electron-withdrawing trifluoromethyl groups, which imparts distinct chemical and physical properties .

Actividad Biológica

3,5-Bis(trifluoromethyl)hydrocinnamic acid (C₁₁H₈F₆O₂) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to the benzene ring of hydrocinnamic acid. This configuration enhances its lipophilicity and chemical stability, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₆O₂ |

| Molecular Weight | 286.17 g/mol |

| Functional Groups | Trifluoromethyl |

| Solubility | Lipophilic |

The biological activity of this compound is attributed to several mechanisms:

- Cellular Interaction : The compound integrates into cellular membranes, potentially altering membrane fluidity and affecting membrane-bound receptors and enzymes.

- Enzyme Modulation : It can interact with specific enzymes, leading to either inhibition or activation depending on the binding site.

- Gene Expression Regulation : The compound influences gene expression through interactions with transcription factors, which can modulate various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study analyzing its efficacy against various bacterial strains, it demonstrated potent inhibitory effects comparable to established antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Inhibition of Steroidogenesis

A notable study evaluated the compound's effect on steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in steroid metabolism. The results indicated that a derivative of this compound significantly inhibited SRD5A1 activity with an IC50 value of 1.44 ± 0.13 µM, demonstrating its potential as a non-steroidal suppressor .

Case Studies

-

In Vivo Studies on DHT Production

- A study involving human keratinocyte cells revealed that the compound reduced dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .

- This suggests that derivatives of this compound could be explored for conditions related to androgen excess.

-

Toxicological Assessments

- Toxicity studies have shown that while lower doses exhibit minimal toxicity and specific biochemical effects, higher doses can induce oxidative stress and cellular damage. This dose-dependent response is critical for determining safe therapeutic margins.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISLXJGPJUAEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361455 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181772-16-7 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is unique about the conformation of the propanoic acid side chain in the crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid?

A1: The crystal structure analysis revealed that the propanoic acid side chain in this compound adopts a gauche conformation []. This is unusual compared to other 3-phenylpropanoic acid structures found in the Cambridge Structural Database, which typically exhibit a trans conformation for this dihedral angle. Density Functional Theory calculations suggest that the presence of the two electron-withdrawing trifluoromethyl (CF3) groups might contribute to the observed gauche conformation in the solid state [].

Q2: What is the primary intermolecular interaction responsible for the crystal packing of this compound?

A2: The crystal structure of this compound is primarily stabilized by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers []. These dimers, represented by the graph set notation R22(8), involve the carboxylic acid groups of adjacent molecules. Computational analysis using the CE-B3LYP method indicated that this interaction exhibits the strongest pairwise interaction energy (Etot = −67.9 kJ/mol) within the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.